Taxifolin
Overview
Description
Taxifolin, also known as dihydroquercetin, is a flavonoid compound that belongs to the subclass flavanonols in the flavonoids, which are a class of polyphenols. It is naturally found in various plants, including the bark of Douglas fir trees, Siberian larch, and milk thistle. This compound is also present in foods such as onions, olive oil, and certain fruits and vegetables. It has attracted significant interest due to its broad range of health-promoting effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
Taxifolin, also known as dihydroquercetin, is a flavanonol that has been found to exhibit a broad range of health-promoting effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound has been found to interact with various targets. It has been shown to inhibit the oxidative stress and apoptosis of human umbilical vein endothelial cells (HUVECs) and THP-1 cells induced by Cr (VI), inhibit the activation of the NF-κB signal, and downregulate the expression of cleaved caspase-1 and IL-1β in THP-1 cells .
Mode of Action
This compound interacts with its targets in a way that results in a variety of changes. For instance, it has been found to block the synthesis of prostaglandins by inhibiting cyclooxygenase . It also directly acts on hepatocytes to inhibit lipid accumulation . Furthermore, it has been found to increase brown adipose tissue activity and suppress body weight gain through at least two distinct pathways: direct action on brown adipocytes and indirect action via fibroblast growth factor 21 production in the liver .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to cause cell cycle arrest and tumor regression by activating the Wnt/β-catenin signaling pathway . It also induces endothelium-dependent relaxation, involving at least in part, nitric oxide-mediated signaling through the PI3K/eNOS pathway .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit the ovarian cancer cell growth in a dose-dependent manner . It also has antiproliferative effects on many types of cancer cells by inhibiting cancer cell lipogenesis . Furthermore, it has been found to induce cytotoxicity in colorectal cells in a dose-dependent manner and time-dependent approach .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the structural diversity of flavonoids, including this compound, is thought to be an influential factor in their antioxidant activity . There is a direct link between the number of hydroxyl groups attached to the aromatic ring and the antioxidant activity of the molecule .
Biochemical Analysis
Biochemical Properties
Taxifolin is a powerful antioxidant with excellent antioxidant, anti-inflammatory, anti-microbial, and other pharmacological activities . It has been shown to significantly inhibit doxorubicin-induced malondialdehyde increases and glutathione decreases in heart tissues .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been shown to significantly reduce the increase in blood glucose and the decrease in the threshold of paw pain . There was also a significant reduction in the oxidant-antioxidant balance in sciatic nerve tissue, as well as a deterioration in the morphology of animal tissues .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. For example, it has been shown to inhibit Aβ fibril formation in vitro . This suggests that this compound may have potential therapeutic effects for cerebral amyloid angiopathy (CAA) and Alzheimer’s disease (AD), which are major causes of dementia .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, including facilitating Aβ clearance in the brain and suppressing cognitive decline in a mouse model of CAA .
Metabolic Pathways
The metabolic pathways of this compound in rats have been proposed, with M1 – M191 metabolites
Transport and Distribution
It has been shown to improve cerebral blood flow, suggesting that it may be transported to the brain .
Subcellular Localization
It has been shown to facilitate Aβ clearance in the brain, suggesting that it may be localized to areas of the brain affected by Aβ .
Preparation Methods
Synthetic Routes and Reaction Conditions
Taxifolin can be synthesized through various methods, including chemical synthesis and biotransformation. One common method involves the deglycosylation of astilbin, a this compound-3-O-rhamnoside, using fungal strains such as Aspergillus fumigatus. This biotransformation process involves adjusting the culture to a specific pH and temperature to achieve high yields of this compound .
Industrial Production Methods
The primary industrial method for producing this compound involves extracting it from larch wood. due to the limited global resources of larch, alternative methods such as biotransformation of astilbin are being explored. This method offers a more sustainable approach to this compound production .
Chemical Reactions Analysis
Types of Reactions
Taxifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its properties and enhancing its bioavailability.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form corresponding o-quinones on the B-ring.
Reduction: Reduction reactions can be used to modify the hydroxyl groups on this compound, altering its chemical properties.
Substitution: Substitution reactions involve replacing specific functional groups on the this compound molecule to create derivatives with different pharmacological activities.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which can exhibit enhanced antioxidant, anti-inflammatory, and anticancer activities .
Scientific Research Applications
Taxifolin has a wide range of scientific research applications across various fields:
Chemistry: this compound is used as a model compound for studying the antioxidant properties of flavonoids.
Biology: In biological research, this compound is studied for its effects on cellular processes, including apoptosis, cell proliferation, and gene expression.
Medicine: this compound is being investigated for its therapeutic potential in treating various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancers.
Industry: this compound is used as a food additive due to its antioxidant properties, which help extend the shelf life of products.
Comparison with Similar Compounds
Taxifolin is often compared with other flavonoids, such as quercetin, epicatechin, and rutin. Here are some key comparisons:
Quercetin: Both this compound and quercetin exhibit strong antioxidant and anti-inflammatory activities.
Overall, this compound’s unique structural features, such as the presence of two stereocenters, contribute to its distinct pharmacological profile and make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWRCVTCMQVQX-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022450, DTXSID301017215 | |
Record name | (+)-Taxifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-18-2, 24198-97-8 | |
Record name | Taxifolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taxifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxifolin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxifolin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+)-Taxifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAXIFOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TAXIFOLIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.